molecular formula C25H35N3O4 B6107513 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone

Cat. No. B6107513
M. Wt: 441.6 g/mol
InChI Key: PXXORSXRMPBFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone, also known as Boc-MLF, is a small molecule inhibitor that targets the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor that plays a crucial role in the immune response, inflammation, and cancer progression. In recent years, Boc-MLF has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone binds to the N-terminal domain of FPR1 and inhibits its signaling activity. FPR1 activation leads to the recruitment of G proteins and the activation of downstream effectors, such as phospholipase C and PI3K-Akt. This compound prevents the binding of formyl peptides to FPR1 and thus inhibits the downstream signaling cascade. This compound has been shown to be a competitive inhibitor of FPR1 with a Ki value of 0.5 nM.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits neutrophil chemotaxis and reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound also inhibits cancer cell migration and invasion and induces apoptosis in cancer cells. In addition, this compound has been shown to reduce the severity of acute lung injury and sepsis in animal models.

Advantages and Limitations for Lab Experiments

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone has several advantages as a research tool. It is a highly selective inhibitor of FPR1 and does not cross-react with other formyl peptide receptors. This compound is also stable in aqueous solution and can be easily synthesized using SPPS or LPPS. However, this compound has some limitations. It has a relatively short half-life in vivo and may require frequent dosing to maintain its effectiveness. This compound also has low solubility in water and may require the use of organic solvents for administration.

Future Directions

There are several future directions for the research and development of 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another direction is the development of more potent and selective FPR1 inhibitors based on the structure of this compound. In addition, this compound could be used as a starting point for the development of FPR1-targeted therapeutics for the treatment of inflammatory diseases, cancer, and infectious diseases. The role of FPR1 in the immune response and cancer progression is still not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets FPR1 and has shown promising results as a research tool and potential therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more potent and selective FPR1 inhibitors.

Synthesis Methods

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the sequential addition of amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Several methods have been reported for the synthesis of this compound, including Fmoc/tBu SPPS, Boc/tBu SPPS, and LPPS. The purity and yield of this compound can be optimized by using different protecting groups, coupling reagents, and purification techniques.

Scientific Research Applications

5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone has been widely used as a research tool to investigate the role of FPR1 in various biological processes. It has been shown to inhibit neutrophil chemotaxis, reduce inflammation, and modulate cancer cell migration and invasion. This compound has also been used to study the interaction between FPR1 and other signaling pathways, such as the PI3K-Akt and MAPK pathways. In addition, this compound has been used as a starting point for the development of more potent and selective FPR1 inhibitors.

properties

IUPAC Name

5-(4-benzoylpiperidine-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c29-23-8-7-22(19-28(23)12-4-11-26-15-17-32-18-16-26)25(31)27-13-9-21(10-14-27)24(30)20-5-2-1-3-6-20/h1-3,5-6,21-22H,4,7-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXORSXRMPBFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.